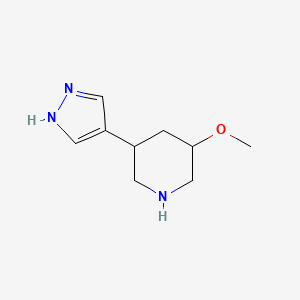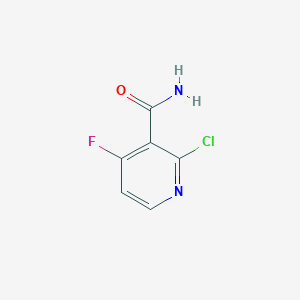
4-(Difluoromethoxy)-2,6-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2,6-difluoropyridine is a fluorinated heterocyclic compound. It is characterized by the presence of a pyridine ring substituted with difluoromethoxy and difluoro groups. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-difluoropyridine typically involves the introduction of difluoromethoxy and difluoro groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced difluoromethylation reagents and catalysts to streamline the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2,6-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal catalysts (such as palladium or copper), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce more complex fluorinated heterocycles .
Scientific Research Applications
4-(Difluoromethoxy)-2,6-difluoropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, it may inhibit certain enzymes by forming strong interactions with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated heterocycles, such as:
- 4-(Difluoromethoxy)aniline
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- Difluoromethoxylated ketones .
Uniqueness
4-(Difluoromethoxy)-2,6-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of difluoromethoxy and difluoro groups enhances its stability, lipophilicity, and potential for biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H3F4NO |
|---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H3F4NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChI Key |
VGOHUPJJZXNILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)





![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)



